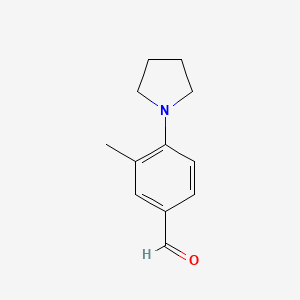

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-8-11(9-14)4-5-12(10)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQCMWBRBGSKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389772 | |

| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461033-80-7 | |

| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Dynamics of 3 Methyl 4 Pyrrolidin 1 Yl Benzaldehyde

Optimized Synthetic Pathways for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde Production

The most direct and widely employed method for synthesizing 4-amino substituted benzaldehydes is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen.

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The logical precursor for this synthesis is a 3-methyl-4-halobenzaldehyde, such as 4-fluoro-3-methylbenzaldehyde or 4-chloro-3-methylbenzaldehyde. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine (B122466) acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the halogen on the benzaldehyde (B42025) ring.

The general mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously. nih.gov The presence of the aldehyde group, which is electron-withdrawing, para to the leaving group facilitates this reaction by stabilizing the negatively charged intermediate.

A similar substitution is used to prepare the analogous compound, 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde, from a 3-nitro-4-fluorobenzaldehyde precursor. beilstein-journals.org The principles of this synthesis are directly applicable, where the fluorine atom is displaced by pyrrolidine to yield the desired product.

The efficiency of the nucleophilic aromatic substitution for producing this compound is highly dependent on several key reaction parameters. The careful optimization of these conditions is crucial for maximizing yield and minimizing reaction time.

Temperature: SNAr reactions are typically conducted at elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex. Temperatures can range from room temperature to reflux, often between 60°C and 150°C, depending on the reactivity of the specific halobenzaldehyde and the solvent used. researchgate.netcell.com

Solvent Systems: Polar aprotic solvents are preferred for SNAr reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), and tetrahydrofuran (THF). cell.com The choice of solvent can influence reaction rates and selectivity. cell.com

Catalysis/Base: A base is generally required to neutralize the hydrogen halide (e.g., HF or HCl) formed during the reaction, driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic amines such as triethylamine (Et₃N). tandfonline.com In some cases, the reacting amine (pyrrolidine) can be used in excess to serve as both the nucleophile and the base.

The interplay of these parameters is summarized in the table below, based on typical conditions for SNAr reactions.

| Parameter | Condition/Reagent | Effect on Synthesis Efficiency |

|---|---|---|

| Temperature | 60-150 °C | Increases reaction rate; higher temperatures can lead to side products. |

| Solvent | DMF, DMSO, CH₃CN | Polar aprotic solvents enhance nucleophilicity and reaction rate. |

| Base | K₂CO₃, Et₃N, Excess Pyrrolidine | Neutralizes acid byproduct, driving the reaction to completion. |

| Leaving Group | F > Cl > Br > I | Fluorine is the best leaving group for SNAr due to the high electronegativity activating the ring, making the C-F bond cleavage the rate-determining step. |

To maximize the yield of this compound, several strategies can be implemented during the experimental procedure. The primary goal is to ensure the reaction proceeds to completion while minimizing the formation of impurities and side products.

One common strategy is to use a slight excess of the nucleophile, pyrrolidine (typically 1.1 to 1.5 equivalents). This ensures that the limiting reactant, the more valuable halobenzaldehyde, is fully consumed. When an external base like K₂CO₃ is used, ensuring it is finely powdered and anhydrous can increase its effectiveness.

The choice of the leaving group on the benzaldehyde is also critical. Fluorine is generally the most effective leaving group for SNAr reactions because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly susceptible to nucleophilic attack.

Reaction monitoring by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. atlantis-press.com Stopping the reaction at the point of maximum product formation prevents degradation or the formation of byproducts from prolonged heating. Finally, purification methods, such as column chromatography or recrystallization, are employed to isolate the pure product, thereby maximizing the isolated yield. atlantis-press.comprepchem.com

Multicomponent Reaction Strategies for Pyrrolidine-Containing Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecular scaffolds. researchgate.net These reactions are atom-economical and can rapidly generate libraries of structurally diverse compounds, including those containing the pyrrolidine ring system.

While not directly producing this compound, three-component reactions are invaluable for synthesizing a wide array of polysubstituted pyrrolidines. A prominent example is the 1,3-dipolar cycloaddition reaction. tandfonline.com In this approach, an azomethine ylide is generated in situ from the condensation of an aldehyde (such as a benzaldehyde derivative) and an α-amino acid. tandfonline.comtandfonline.com This ylide then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. researchgate.net

For instance, the reaction of a benzaldehyde, an amino acid (like sarcosine or proline), and a dipolarophile such as N-methylmaleimide can lead to complex bicyclic pyrrolidine structures. nih.gov Another variation involves the Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which generates pyrrolidines with high diastereoselectivity. organic-chemistry.orgacs.org These strategies highlight the versatility of using benzaldehydes and amines as key building blocks in MCRs to construct diverse pyrrolidine scaffolds. tandfonline.combeilstein-journals.org

The table below summarizes representative three-component reactions for synthesizing pyrrolidine derivatives.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Scaffold |

|---|---|---|---|---|

| Aromatic Aldehyde | α-Amino Acid (e.g., Sarcosine) | Dipolarophile (e.g., Maleimide) | Heat (Reflux) | Spirooxindole-pyrrolidines tandfonline.com |

| Aldehyde | Amine | 1,1-Cyclopropanediester | Yb(OTf)₃ | cis-2,5-Disubstituted Pyrrolidines organic-chemistry.orgacs.org |

| Aromatic Aldehyde | 2-Aminobenzothiazole | Acetylenedicarboxylate | Pyrrolidine/Ethanol | Functionalized 2-pyrrolidinones beilstein-journals.org |

| Aromatic Aldehyde | Aniline | Ethyl 2,4-dioxovalerate | Acetic Acid | Substituted 3-pyrrolin-2-ones beilstein-journals.org |

Understanding the intricate mechanisms of multicomponent reactions is crucial for optimizing conditions and predicting outcomes. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating these complex reaction pathways at a molecular level. researchgate.net

DFT calculations can be used to model the entire reaction coordinate, identifying transition states (TS) and intermediates. For reactions involving aldehydes and amines, the initial step is often the formation of a hemiaminal intermediate, followed by dehydration to form an imine or Schiff base. nih.gov DFT studies have elucidated the energetics of these steps, including the identification of transition states for hydrogen transfer and water elimination. nih.gov

In the context of 1,3-dipolar cycloadditions, DFT analysis helps to understand the formation and reactivity of the azomethine ylide intermediate. It can predict the stereoselectivity of the cycloaddition by comparing the activation energies of different transition state geometries, explaining why certain diastereomers are preferentially formed. researchgate.net Such computational insights are invaluable for the rational design of new catalysts and for tailoring reaction conditions to achieve specific stereochemical outcomes in the synthesis of complex pyrrolidine-containing molecules. acs.orgfrontiersin.org

Purification and Isolation Techniques in Synthetic Protocols

The isolation of this compound from a crude reaction mixture is a critical step to ensure the high purity required for subsequent synthetic applications or analytical characterization. The choice of purification technique is dictated by the physical properties of the target compound and the nature of the impurities present. Chromatographic methodologies are overwhelmingly favored for their high resolving power and versatility in separating compounds with subtle differences in polarity and structure.

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

For aromatic aldehydes with amine functionalities, such as this compound, silica gel column chromatography is a standard and effective method for purification. While specific, detailed published protocols for the chromatographic purification of this compound are not extensively detailed in readily available literature, the principles of the technique and purification data from structurally analogous compounds provide a clear framework for its successful isolation.

Column Chromatography

Flash column chromatography using silica gel as the stationary phase is the most common technique for purifying compounds of this class on a laboratory scale. The separation mechanism relies on the polarity differences between the target compound and any impurities, such as starting materials, reagents, or by-products. The polar aldehyde and tertiary amine groups of this compound allow for strong interaction with the polar silica gel surface.

The selection of an appropriate mobile phase (eluent) is crucial for achieving effective separation. This is typically determined empirically using Thin-Layer Chromatography (TLC) to screen various solvent systems. For compounds of moderate polarity like substituted benzaldehydes, solvent systems composed of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are common. The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the desired product that allows for good separation from impurities.

In the purification of related pyrrolidine-containing compounds, various solvent systems have been successfully employed, demonstrating the range of conditions applicable to the target molecule. For instance, in the purification of a benzonitrile derivative, a mobile phase of petroleum ether and ethyl acetate in a 4:1 ratio was used. For the isolation of N-benzoyl pyrrolidine, a mixture of ethyl acetate and hexanes (1.2:1) was effective.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses a column packed with smaller particles and a liquid mobile phase that is pushed through the column at high pressure, leading to higher resolution and faster separation times.

A common mode for a compound like this compound would be reverse-phase HPLC (RP-HPLC). In this method, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. For the related compound 4-(1-Pyrrolidinyl)benzaldehyde, a successful separation has been demonstrated using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility sielc.com. This method is often scalable and can be adapted for preparative separation to isolate small quantities of highly pure material.

The following interactive table summarizes typical chromatographic conditions used for compounds structurally related to this compound, which can serve as a starting point for method development.

Table 1: Illustrative Chromatographic Purification Parameters for Related Compounds

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) |

|---|---|---|---|

| N-benzoyl pyrrolidine | Flash Chromatography | Silica Gel (Kieselgel 60) | Ethyl acetate : Hexanes (1.2:1) |

| 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile | Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (4:1) |

Monitoring of the separation process is typically carried out by collecting fractions of the eluent and analyzing them, often by TLC with UV visualization, to identify which fractions contain the pure product. These fractions are then combined and the solvent is removed, typically by rotary evaporation, to yield the purified this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, the proton signals are distinctly resolved, confirming the compound's structure. The most downfield signal, a singlet at 9.80 ppm, is characteristic of the aldehyde proton (-CHO). The aromatic region displays three signals: a doublet at 7.62 ppm (J = 7.6 Hz), a singlet at 7.55 ppm, and a doublet at 6.88 ppm (J = 8.4 Hz), corresponding to the three protons on the benzene (B151609) ring.

The pyrrolidine (B122466) ring protons are observed as two triplets. The triplet at 3.32 ppm (J = 6.4 Hz) is assigned to the four protons on the carbons adjacent to the nitrogen atom (N-(CH₂)₂). The other four protons of the pyrrolidine ring (-(CH₂)₂) appear as a triplet at 2.01 ppm (J = 6.4 Hz). The methyl group (Ar-CH₃) attached to the aromatic ring gives rise to a sharp singlet at 2.25 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 9.80 | s | - | 1H | CHO |

| 7.62 | d | 7.6 | 1H | Ar-H |

| 7.55 | s | - | 1H | Ar-H |

| 6.88 | d | 8.4 | 1H | Ar-H |

| 3.32 | t | 6.4 | 4H | N-(CH₂)₂ |

| 2.25 | s | - | 3H | Ar-CH₃ |

s = singlet, d = doublet, t = triplet

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, further substantiates the molecular structure by identifying all 12 unique carbon environments. The aldehyde carbon (CHO) is identified by the peak at 191.2 ppm. The six aromatic carbons appear in the range of 112.9 ppm to 155.0 ppm. Specifically, the carbon atom attached to the pyrrolidine nitrogen is observed at 155.0 ppm, while the other carbons of the benzene ring are found at 132.5, 131.3, 126.0, 124.8, and 112.9 ppm.

The carbons of the pyrrolidine ring are represented by two distinct signals. The carbon atoms directly bonded to the nitrogen (N-C H₂) resonate at 52.4 ppm, and the other two carbons (-C H₂-) appear at 25.8 ppm. The methyl carbon (Ar-CH₃) is observed upfield at 17.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 191.2 | CHO |

| 155.0 | Ar-C |

| 132.5 | Ar-C |

| 131.3 | Ar-C |

| 126.0 | Ar-C |

| 124.8 | Ar-C |

| 112.9 | Ar-CH |

| 52.4 | N-(CH₂)₂ |

| 25.8 | -(CH₂)₂ |

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry using Electrospray Ionization (ESI-MS) was employed to determine the precise mass of the compound and confirm its elemental composition. The analysis yielded a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 190.1. This experimental value is in close agreement with the calculated mass for the molecular formula C₁₂H₁₅NO, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. While specific experimental IR data for this compound is not detailed in the available literature, the expected absorption bands can be predicted based on its structure.

A strong absorption band is anticipated in the region of 1700-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde group. The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and pyrrolidine groups are expected in the 2975-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the pyrrolidine moiety is expected to produce an absorption band in the 1250-1020 cm⁻¹ region.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluoro-3-methylbenzaldehyde |

| Pyrrolidine |

Computational and Theoretical Investigations of 3 Methyl 4 Pyrrolidin 1 Yl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. DFT calculations for substituted benzaldehydes are widely employed to predict their geometry, stability, and reactivity. researchgate.netscispace.com

DFT is instrumental in mapping out reaction pathways by identifying transition states (TS) and intermediates. For instance, a study on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole at the DFT (B3LYP)/6-31+G(d) level successfully characterized three transition states. nih.gov The first transition state involved a hydrogen transfer and a nucleophilic attack to form a hemiaminal intermediate. nih.gov Subsequent transition states were identified for the internal rearrangement of the molecule and the final elimination of a water molecule to form the Schiff base product. nih.gov

Such analyses provide critical data on the activation energies and thermodynamics of a reaction, explaining why certain products are favored. For derivatives of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, this approach could be used to model reactions such as condensation or oxidation, providing a detailed, step-by-step understanding of the reaction mechanism. Control experiments and DFT calculations in other studies suggest that reactions can proceed via intermediates that facilitate hydride transfer through specific transition state geometries, such as a six-membered ring. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.govmalayajournal.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

In a study of 4-(Dimethylamino)benzaldehyde (DMABA), a structurally related compound, DFT calculations were used to determine the HOMO-LUMO energies. The analysis revealed how the distribution of these orbitals governs the intramolecular charge transfer within the molecule. conicet.gov.ar The HOMO-LUMO energy gap is an important stability index; for example, the computed gap for 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine was 4.61 eV, indicating significant stability. nih.gov For this compound, the electron-donating pyrrolidine (B122466) group and the electron-withdrawing aldehyde group would significantly influence the energies and localizations of the HOMO and LUMO, respectively.

Table 1: Illustrative FMO Data for a Related Benzaldehyde Derivative (Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole as a representative example of a substituted aromatic aldehyde system)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.2822 | Electron donor, charge density localized on the imidazole (B134444) and phenyl rings. malayajournal.org |

| LUMO | -1.2715 | Electron acceptor, localized on the imidazole and chloro-substituted phenyl ring. malayajournal.org |

| Energy Gap (ΔE) | 4.0106 | Indicates good chemical stability. malayajournal.org |

For 4-(Dimethylamino)benzaldehyde, NBO analysis was performed to understand the stability arising from charge delocalization and hyperconjugative interactions. conicet.gov.arresearchgate.net This type of analysis can identify key interactions, such as those between the lone pair electrons on the nitrogen of the pyrrolidine ring and the antibonding orbitals (π*) of the benzene (B151609) ring in this compound. These interactions are crucial for stabilizing the molecule and influencing its electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule. researchgate.net It illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmalayajournal.org Typically, negative potential regions (colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. researchgate.net

In studies of various substituted benzaldehydes, MEP analysis has been used to pinpoint the reactive centers. researchgate.net For 4-(Dimethylamino)benzaldehyde, the MEP plot shows the negative potential concentrated around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. conicet.gov.ar For this compound, the MEP map would similarly highlight the carbonyl oxygen as a nucleophilic site and the aldehydic proton and aromatic protons as electrophilic sites.

Molecular Dynamics (MD) Simulations in Related Chemical Systems

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the physical movements of atoms and molecules, providing insights into conformational changes, solvent effects, and complex stability. nih.gov

For example, MD simulations have been used to investigate the solvation of benzaldehyde in supercritical CO2, revealing how solvent molecules arrange themselves around the solute based on electrostatic potential. researchgate.net In another study, MD simulations of benzimidazole (B57391) and benzothiazole (B30560) derivatives in complex with proteins were run for 100 nanoseconds to analyze the stability of the protein-ligand complex, with lower root-mean-square deviation (RMSD) values indicating greater stability. nih.gov For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvents or its interaction dynamics within a biological receptor site.

Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Theoretical predictions for properties like vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are often compared with experimental results to confirm the accuracy of the computational methods. researchgate.netrsc.org

For 4-(Dimethylamino)benzaldehyde, DFT calculations were used to compute its vibrational frequencies and electronic absorption spectra, which showed good agreement with the experimental IR, Raman, and UV-Vis spectra. conicet.gov.ar Similarly, for a series of 50 substituted benzaldehydes, quantitative structure-property relationships (QSPR) were developed by correlating calculated molecular descriptors with experimental 17O NMR chemical shifts. researchgate.net This correlation between theoretical and experimental data provides confidence in the computational model and allows for the reliable prediction of properties for new or uncharacterized molecules. scielo.org.mxacs.org

Chemical Reactivity and Derivatization Strategies

Aldehyde Moiety Reactivity in 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

The aldehyde group is the most reactive site on the this compound molecule. It readily undergoes nucleophilic addition and condensation reactions, serving as a key handle for molecular elaboration.

Condensation Reactions with Amines and Hydrazine (B178648) Derivatives (e.g., Thiosemicarbazide)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles such as primary amines and hydrazine derivatives. The reaction with primary amines typically proceeds through a two-step mechanism: nucleophilic addition to form a transient hemiaminal intermediate, followed by dehydration to yield a stable imine, also known as a Schiff base. wikipedia.org

A particularly significant reaction in this class is the condensation with hydrazine derivatives like thiosemicarbazide (B42300). This reaction produces thiosemicarbazones, a class of compounds extensively studied for various research applications. The reaction involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond characteristic of a thiosemicarbazone. science.govacs.org This straightforward condensation is a high-yield method for synthesizing a diverse library of thiosemicarbazone derivatives from various aldehydes. science.gov

Reactions with Active Methylene (B1212753) Compounds (e.g., Claisen-Schmidt Condensation for Chalcone (B49325) Formation)

Compounds containing an "active methylene" group—a CH2 group flanked by two electron-withdrawing groups—are sufficiently acidic to be deprotonated by a base, forming a nucleophilic carbanion. nih.gov These carbanions can then react with aldehydes like this compound.

A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones (1,3-diphenyl-2-propen-1-ones). organic-chemistry.org In this base-catalyzed reaction, an aldehyde condenses with a ketone that possesses α-hydrogens (an active methylene compound). organic-chemistry.orgacs.org For instance, the reaction of this compound with a substituted acetophenone (B1666503) in the presence of an aqueous alkali base like sodium hydroxide (B78521) results in the formation of an α,β-unsaturated ketone, the core structure of chalcones. organic-chemistry.orgyoutube.com This reaction is a cornerstone for creating a wide array of chalcone derivatives. rsc.orgrsc.org

Another important reaction is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound in the presence of a basic catalyst. doubtnut.comlibretexts.org This method is broadly applicable for forming new carbon-carbon bonds and producing α,β-unsaturated systems. doubtnut.com

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in this compound is a saturated N-heterocycle. science.gov While the aldehyde group is the primary site of reactivity, the pyrrolidine ring itself can be a target for functionalization, particularly at the α-carbon (the carbon atom adjacent to the nitrogen). Methods for the α-functionalization of N-substituted pyrrolidines often involve the in-situ formation of an iminium ion, which can then be intercepted by a nucleophile. doubtnut.com Redox-neutral methods have been developed for the direct α-arylation of pyrrolidines, providing a pathway to α-aryl-substituted derivatives. researchgate.netsigmaaldrich.com

The nitrogen atom of the pyrrolidine ring, being a secondary amine, confers basicity to the scaffold. rsc.org However, in this specific molecule, the nitrogen is tertiary (N-aryl), and its lone pair of electrons participates in the resonance of the aromatic system. This delocalization makes the nitrogen less nucleophilic and the ring less susceptible to reactions that require a nucleophilic nitrogen. The aromatic ring, activated by the electron-donating pyrrolidinyl group, could potentially undergo electrophilic aromatic substitution. The pyrrolidinyl group is a strong activating group and is ortho, para-directing. However, the existing methyl and aldehyde groups on the ring will also influence the position of any further substitution. organic-chemistry.org

Design and Synthesis of Novel Derivatives for Targeted Research Applications

The reactivity of this compound is strategically exploited to design and synthesize novel derivatives for specific research purposes. The thiosemicarbazone and chalcone scaffolds are particularly prominent.

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds synthesized through the condensation of an aldehyde or ketone with a thiosemicarbazide. Starting with this compound, a diverse range of thiosemicarbazone derivatives can be generated by using different substituted thiosemicarbazides. The synthesis is typically a straightforward one-pot reaction, often carried out in an alcohol solvent at room temperature or with gentle heating. science.gov The resulting N-N-C=S framework allows for various substitutions, enabling the fine-tuning of molecular properties for targeted research.

Table 1: Synthesis of Thiosemicarbazone Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Thiosemicarbazide | 2-((3-methyl-4-(pyrrolidin-1-yl)phenyl)methylene)hydrazine-1-carbothioamide |

| This compound | 4-Phenylthiosemicarbazide | 2-((3-methyl-4-(pyrrolidin-1-yl)phenyl)methylene)-N-phenylhydrazine-1-carbothioamide |

| This compound | 4-Ethylthiosemicarbazide | N-ethyl-2-((3-methyl-4-(pyrrolidin-1-yl)phenyl)methylene)hydrazine-1-carbothioamide |

Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone derivative. By using this compound as the aldehyde component, a vast library of chalcones can be accessed. The diversity of these derivatives is achieved by varying the substitution pattern on the acetophenone reactant. This allows for the systematic modification of one of the two aromatic rings of the chalcone core, which is crucial for structure-activity relationship (SAR) studies. The synthesis is typically performed under basic conditions, using catalysts like sodium hydroxide or potassium hydroxide in an alcoholic solvent. youtube.com

Table 2: Synthesis of Chalcone Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetophenone | 1-phenyl-3-(3-methyl-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4'-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(3-methyl-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | 1-(4-chlorophenyl)-3-(3-methyl-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one |

Pyrrole (B145914) Derivatives

The direct synthesis of a pyrrole ring fused or appended to the benzaldehyde (B42025) scaffold is not a common transformation starting from the aldehyde itself. Standard pyrrole syntheses, such as the Paal-Knorr wikipedia.orgalfa-chemistry.comorganic-chemistry.org or Knorr pyrrole synthesis wikipedia.org, typically require 1,4-dicarbonyl compounds or α-amino ketones as precursors, respectively nih.govorganic-chemistry.orgnih.gov.

However, a quintessential reaction involving aromatic aldehydes and pyrrole is the acid-catalyzed condensation to form tetraarylporphyrins. In this reaction, the aldehyde carbon becomes a meso-carbon bridging four pyrrole rings. While this does not create a pyrrole derivative in the sense of modifying the starting molecule's core structure, it is a primary example of its reactivity with pyrrole. The general process involves the condensation of the aldehyde with pyrrole in an acidic medium, followed by oxidation to yield the aromatic porphyrin macrocycle.

Piperazine (B1678402) and Piperidine (B6355638) Analogs

The synthesis of piperazine and piperidine derivatives from an aldehyde is most commonly achieved through reductive amination. mdpi.com This powerful and versatile reaction involves the formation of an imine or enamine intermediate by reacting the aldehyde with a suitable amine, followed by reduction to the corresponding saturated amine. researchgate.netresearchgate.net This one-pot procedure is highly efficient for creating C-N bonds. mdpi.com

Piperazine Analogs

To form a piperazine ring, this compound could theoretically be reacted with a 1,2-diamine, such as ethylenediamine. The initial reaction would form a bis-imine or a related cyclized intermediate, which upon reduction would yield a benzylpiperazine derivative. This strategy is a common approach for creating C-substituted piperazines from aldehydes. nih.gov While no specific examples using this compound were found, the synthesis of piperazine derivatives from other substituted benzaldehydes is well-documented. humanjournals.comnih.govbenthamdirect.com

For instance, the reaction of 4-fluorobenzaldehyde (B137897) with 1-methylpiperazine (B117243) demonstrates the nucleophilic aromatic substitution to form a piperazine-substituted benzaldehyde, which can then undergo further reactions. nih.gov A more direct analogy is the one-pot synthesis of piperazines from various aldehydes, piperazine, and boronic acid derivatives, highlighting the versatility of the aldehyde functional group in multicomponent reactions. benthamdirect.com

Piperidine Analogs

The synthesis of piperidine analogs can also be envisioned through reductive amination pathways. For example, reaction of the aldehyde with a primary amine containing a latent functional group that allows for subsequent cyclization can yield a piperidine ring.

More generally, the aldehyde group can be used as a point of attachment for pre-existing piperidine or piperazine moieties. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is often catalyzed by secondary amines like piperidine or pyrrolidine. juniperpublishers.comresearchgate.netjuniperpublishers.com While in this case piperidine acts as a catalyst rather than being incorporated into the final structure, it demonstrates the interaction between these species to facilitate C-C bond formation. nih.govresearchgate.net

The following table summarizes representative reductive amination reactions using benzaldehyde derivatives, illustrating the general conditions that could be adapted for this compound.

| Aldehyde Reactant | Amine Reactant | Reducing Agent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composites / H₂ | N-substituted benzylamine | mdpi.com |

| Benzaldehyde | Aniline | ZBNMPP / HCl | N-substituted benzylamine | lookchem.com |

| Aromatic Aldehydes | Aromatic Amines | NaBH₄ / [Et₃NH][HSO₄] | Secondary Amines | researchgate.net |

| Benzaldehyde | Ethylenediamine | Reducing Agent (unspecified) | Piperazine derivative | nih.gov |

Exploration of Biological Activities and Pharmacological Relevance Through Advanced Research Models

Evaluation of Aldehyde Dehydrogenase (ALDH) Inhibitory Activity

Research into novel therapeutic agents has identified the aldehyde dehydrogenase (ALDH) superfamily of enzymes as a significant target, particularly in oncology. Elevated ALDH activity is a hallmark of cancer stem cells and is associated with tumor progression and resistance to therapy. The compound 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde has been investigated as part of a broader exploration of 4-(diethylamino)benzaldehyde (B91989) (DEAB) analogues designed for enhanced inhibitory potency and isoform selectivity. nih.govnih.gov

Inhibition Profiles Against Specific ALDH Isoforms (e.g., ALDH1A3, ALDH3A1)

In enzymatic assays, this compound demonstrated notable inhibitory activity against the ALDH1A3 isoform, an enzyme frequently overexpressed in various cancers, including prostate cancer. nih.gov The compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.15 μM against ALDH1A3. nih.gov This potency is significantly greater than that of the widely used pan-ALDH inhibitor, 4-(diethylamino)benzaldehyde (DEAB), which has an IC₅₀ of 10.4 μM against the same isoform. nih.gov

The inhibitory profile of this compound is part of a spectrum of activity seen in related analogues. For instance, substituting the pyrrolidine (B122466) ring with a piperidine (B6355638) ring, as in 3-methyl-4-(piperidin-1-yl)benzaldehyde, results in even greater potency, with an IC₅₀ value of 0.29 μM. nih.gov These findings highlight the compound's efficacy as a potent inhibitor of ALDH1A3. nih.gov

| Compound | ALDH1A3 Inhibition (IC₅₀) |

|---|---|

| 3-Methyl-4-(piperidin-1-yl)benzaldehyde | 0.29 μM |

| This compound | 1.15 μM |

| 4-(Diethylamino)benzaldehyde (DEAB) | 10.4 μM |

Structure-Activity Relationship (SAR) Studies for ALDH Inhibition

Structure-activity relationship (SAR) studies on a series of DEAB analogues have provided critical insights into the features required for potent ALDH1A3 inhibition. The research demonstrates that modifying the aliphatic moiety at the para-position of the benzaldehyde (B42025) scaffold significantly influences inhibitory activity. nih.gov

Specifically, the replacement of the flexible diethylamino group of DEAB with more constrained heterocyclic structures, such as the pyrrolidine ring in this compound, leads to a substantial increase in inhibitory effect. nih.gov The data indicates a clear trend where the incorporation of a five-membered pyrrolidine ring or a six-membered piperidine ring enhances potency against ALDH1A3 compared to the parent DEAB compound. nih.gov This suggests that the size and conformational rigidity of the heterocyclic ring are important determinants for effective binding to the enzyme's active site. The presence of a methyl group at the meta-position relative to the aldehyde is another key structural feature of this series of potent inhibitors. nih.gov

Mechanistic Insights into Enzyme-Inhibitor Interactions (e.g., Molecular Docking Studies)

To elucidate the mechanism of inhibition, molecular docking studies have been performed on closely related, potent analogues within the same chemical series. These computational models provide insights into the binding modes of these inhibitors within the catalytic sites of ALDH isoforms. nih.gov

Docking studies of a representative analogue into the ALDH1A1 binding site revealed key interactions. The aldehyde oxygen of the inhibitor was found to form a hydrogen bond with the amino acid residue Tyr297. nih.gov Additionally, the phenyl ring of the compound established a face-to-face π-π stacking interaction with Phe171. nih.gov These types of interactions—hydrogen bonding and π-π stacking—are crucial for stabilizing the inhibitor within the enzyme's active site, thereby blocking substrate access and inhibiting enzyme function. Although these specific docking results are for a closely related analogue, they provide a plausible model for the enzyme-inhibitor interactions of this compound. nih.gov

Anticancer and Antiproliferative Activity Investigations

The development of ALDH inhibitors like this compound is strongly motivated by their potential as anticancer agents. Given the role of ALDH in promoting cancer cell proliferation, differentiation, and survival, inhibiting these enzymes presents a promising therapeutic strategy. nih.govnih.gov

Cytotoxicity Assessments in Various Cancer Cell Lines (e.g., Prostate Cancer Models)

As part of a large-scale screening of 40 DEAB analogues, the cytotoxic effects of this class of compounds were evaluated against a panel of human prostate cancer cell lines. nih.govnih.govacs.org A significant number of the synthesized analogues, including compounds structurally related to this compound, displayed markedly increased cytotoxicity when compared to the parent compound, DEAB. nih.govnih.gov

While DEAB showed minimal cytotoxicity with IC₅₀ values greater than 200 μM, sixteen of the new analogues were found to be significantly more potent, with IC₅₀ values in the range of 10–200 μM against three different prostate cancer cell lines. nih.govnih.gov Certain analogues from the study proved to be more potent than DEAB against patient-derived primary prostate tumor epithelial cells, both as single agents and in combination with the chemotherapy drug docetaxel. nih.govnih.gov

Impact on Cellular Proliferation and Viability

The demonstrated cytotoxicity of the broader class of DEAB analogues, to which this compound belongs, directly correlates with a reduction in cancer cell proliferation and viability. nih.gov The antiproliferative activity of these compounds was a key focus of the research. nih.govacs.org Most of the tested compounds outperformed DEAB in terms of cellular potency, indicating that the structural modifications successfully enhanced their ability to inhibit the growth of prostate cancer cells. nih.gov The results suggest that ALDH inhibitors derived from the DEAB scaffold, such as this compound, have the potential to serve as effective antiproliferative agents in cancer therapy. nih.gov

Combination Therapy Studies with Established Anticancer Agents

The therapeutic strategy of combining investigational compounds with established anticancer agents is a cornerstone of oncological research, aiming to enhance efficacy and overcome resistance. While direct studies on this compound are not extensively detailed, research on related pyrrolidine derivatives provides valuable insights.

For instance, a study on (R,S)3-(N,N-[bis-(2-chloroethyl)]-amino)-1-(2'-methoxyphenyl)-pyrrolidine-2,5-dione hydrochloride, a pyrrolidine-2,5-dione derivative, demonstrated its antitumor activity against P388 and L1210 leukaemias. nih.gov When this compound was co-administered with methotrexate, a significant increase in activity against these murine tumours was observed. nih.gov However, this synergistic effect was not universal; co-administration with other agents like 5-fluorouracil, mitomycin C, adriamycin, or vincristine (B1662923) did not produce any enhancing or additive effects. nih.gov This highlights the specificity of such interactions and the importance of identifying optimal therapeutic pairings.

Furthermore, the broader benzaldehyde scaffold has been investigated for its potential to overcome treatment resistance. Research indicates that benzaldehyde can suppress epithelial-mesenchymal plasticity, a key process in cancer progression and resistance. nih.gov This suggests that derivatives like this compound could potentially be explored as adjuvants to sensitize resistant cancer cells to conventional therapies.

Inhibition of Dihydrofolate Reductase (DHFR) and Related Pathways

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids required for cell proliferation. nih.gov Its inhibition leads to a deficiency in tetrahydrofolate, causing "thymineless death" and making it a well-established target for anticancer and antimicrobial agents. nih.govnih.gov Prominent DHFR inhibitors include methotrexate, used in cancer chemotherapy, and trimethoprim, an antibacterial agent. wikipedia.orgmdpi.com

DHFR inhibitors are broadly classified as classical (folate analogues) or nonclassical (lipophilic molecules that don't require folate transport systems). nih.gov The search for novel, selective human DHFR inhibitors is ongoing to improve efficacy and circumvent resistance mechanisms. orscience.ru While the pyrrolidine and benzaldehyde moieties are present in various bioactive molecules, current research has not explicitly detailed the activity of this compound as a direct inhibitor of DHFR. The potential for this compound or its derivatives to interact with DHFR or related folate pathways remains an area for future investigation, particularly given the prevalence of heterocyclic compounds among known DHFR inhibitors. orscience.ru

Modulation of Tubulin Polymerization (for related pyrrole (B145914) derivatives)

The disruption of microtubule dynamics is a proven strategy in cancer therapy. researchgate.net Microtubules, polymers of α- and β-tubulin, are vital for cell division, and agents that interfere with their polymerization or depolymerization can induce cell cycle arrest and apoptosis. researchgate.netmdpi.com A significant body of research has focused on pyrrole and pyrrolidine derivatives as potent tubulin polymerization inhibitors.

Studies have shown that various derivatives can effectively inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. mdpi.comnih.gov This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death. mdpi.com For example, certain pyrrole-based carboxamides and 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have demonstrated potent anti-tubulin activity. mdpi.comnih.gov These findings suggest that the pyrrolidinyl-benzaldehyde scaffold could be a valuable pharmacophore for the design of new microtubule-targeting agents.

| Derivative Class | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | Prevents tubulin polymerization; binds to colchicine (B1669291) binding site | Arrests cancer cells in the G2/M phase of the cell cycle | nih.gov |

| Pyrrole-based carboxamides | Inhibits tubulin polymerization; disrupts microtubule network | Induces robust cell cycle arrest in the G2/M phase and apoptosis | mdpi.com |

| Pyrrol-2(3H)-one derivatives | Microtubule destabilizing; inhibits tubulin polymerization | Broad spectrum growth inhibitory activity against various cancer cell lines | nih.gov |

Antimicrobial and Antibacterial Activity Studies

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Benzaldehyde and its derivatives have been recognized for their biocidal properties against a spectrum of microorganisms.

Efficacy Against Bacterial Strains (e.g., E. coli)

Benzaldehyde and related compounds have demonstrated notable antimicrobial activity. researchgate.net Studies on hydroxybenzaldehydes suggest a mechanism of action that involves interaction with the bacterial cell surface, leading to the disintegration of the cell membrane and the release of intracellular components. nih.gov This disruption of cellular integrity results in either inhibition of growth or cell death. nih.gov

The efficacy of benzaldehyde derivatives has been tested against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli. nih.govutq.edu.iq The broad-spectrum activity of the benzaldehyde core suggests that this compound could possess similar antibacterial properties, making it a candidate for further antimicrobial screening. nih.gov In some cases, benzaldehyde has also been shown to modulate the activity of existing antibiotics, reducing the concentrations needed to inhibit bacterial growth. nih.gov

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.govresearchgate.net It is the gold standard for assessing antibiotic susceptibility. researchgate.netnih.gov Determination of MIC is crucial for evaluating the potency of new compounds and for guiding therapeutic choices. nih.gov

Research on the parent compound, benzaldehyde, has established its MIC against various bacterial and fungal strains. These studies provide a baseline for understanding the potential potency of its derivatives.

| Microorganism Type | Reported MIC Range for Benzaldehyde | Reference |

|---|---|---|

| Bacterial Strains | 6 mM to 10 mM | researchgate.net |

| Fungal Strains | 8 mM to 10 mM | researchgate.net |

Investigation of Other Pharmacological Modalities

Beyond its potential in oncology and microbiology, the chemical structure of this compound suggests it may be active in other pharmacological areas. The compound is recognized as a versatile building block in pharmaceutical development. chemimpex.com

Notably, it has been identified as a useful intermediate in the synthesis of therapeutic agents targeting neurological disorders. chemimpex.com Furthermore, recent studies on the parent molecule, benzaldehyde, have uncovered a novel mechanism for overcoming cancer treatment resistance by targeting the interaction between the 14-3-3ζ protein and phosphorylated histone H3 (H3S28ph). nih.gov This interaction is implicated in regulating genes related to epithelial-mesenchymal transition and cancer stemness. nih.gov Benzaldehyde has also been reported to possess antioxidant and insecticidal properties, highlighting the diverse biological activities associated with this chemical scaffold. researchgate.net

Potential Antipsychotic Properties (for related heterocycle derivatives)

The search for novel antipsychotic agents has led researchers to explore a variety of heterocyclic compounds that interact with key neurotransmitter systems implicated in psychosis, such as dopamine (B1211576) and serotonin (B10506) receptors. While direct studies on this compound are limited, research on related heterocyclic derivatives provides insight into their potential antipsychotic efficacy.

A study focused on heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide (B126) hydrochloride, a compound evaluated as a potential antipsychotic agent. nih.gov These analogues were assessed for their in vitro binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their in vivo ability to counteract apomorphine-induced climbing in mice, a model predictive of antipsychotic activity. nih.gov Among the nine types of heterocyclic carboxamides studied, two derivatives, a pyridinecarboxamide and a thiophenecarboxamide, demonstrated potent in vivo activity comparable to the parent compound. nih.gov Importantly, these compounds showed less activity in behavioral models that predict extrapyramidal side effects, suggesting a potential for a safer profile. nih.gov

Similarly, benzimidazole (B57391) derivatives have been identified as having high potential as antipsychotic agents due to their diverse neuropsychotropic effects. researchgate.net Using computational methods like QSAR analysis and pharmacophore modeling, researchers identified a promising benzimidazole derivative, RU-31. researchgate.net In preclinical in vivo tests, compound RU-31 significantly reduced climbing behavior in mice and demonstrated efficacy in a test involving low presynaptic doses of apomorphine, which is indicative of potential atypical antipsychotic effects. researchgate.net

Another class of related compounds, heterocyclic butyrophenone (B1668137) analogues, has also been synthesized and evaluated as potential multi-target ligands for antipsychotic action. researchgate.net These compounds were tested for their binding affinity to human D2 and 5-HT2A receptors, which are primary targets for many antipsychotic drugs. researchgate.net

Table 1: In Vivo Activity of Selected Heterocyclic Carboxamide Derivatives

| Compound ID | Heterocyclic Moiety | In Vivo Activity (Apomorphine-Induced Climbing Antagonism) |

|---|---|---|

| 16 | Pyridine | Potent activity, comparable to reference compound 1 |

| 29 | Thiophene | Potent activity, comparable to reference compound 1 |

Anti-inflammatory Properties (for related pyrrolidines and thiosemicarbazones)

The pyrrolidine ring and its derivatives are recognized as important scaffolds in the design of new therapeutic agents, including those with anti-inflammatory properties. nih.govfrontiersin.org Furthermore, thiosemicarbazones, which can be synthesized from aldehydes like this compound, are a class of compounds well-documented for their broad range of biological activities, including significant anti-inflammatory effects. nih.govresearchgate.netmdpi.com

Research into novel pyrrolidine derivatives has shown their potential to act as anti-inflammatory agents. A study involving new pyrrolidine derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines identified compounds with significant in vivo analgesic and anti-inflammatory activity. nih.gov Computational docking studies suggested that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. nih.gov Specifically, compounds designated as A-1 and A-4 were noted for exhibiting the highest anti-inflammatory and analgesic effects, respectively, marking them as potential leads for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov

Thiosemicarbazone derivatives have also been extensively studied for their anti-inflammatory potential. nih.govnih.gov These compounds, synthesized through the condensation of thiosemicarbazides with aldehydes or ketones, have demonstrated potent activity in various models of inflammation. researchgate.net One study on new indole-based thiosemicarbazones found that several compounds were potent inhibitors of cyclooxygenase-2 (COX-2). nih.gov Animal studies confirmed their efficacy, showing that compounds LT76, LT81, and LT87 could suppress carrageenan-induced edema in mice with greater potency than the standard drug, indomethacin. nih.gov Immunohistochemical analysis revealed that this effect was associated with a reduction in COX-2 expression. nih.gov These compounds also modulated the production of inflammatory cytokines, suppressing TNF-α and nitric oxide (NO) while stimulating the anti-inflammatory cytokine IL-4. nih.govresearchgate.net

Another investigation into thiosemicarbazone derivatives confirmed their anti-inflammatory behavior through in vitro protein denaturation assays and in vivo models of acute and chronic inflammation. nih.gov The study highlighted that the presence of electronegative groups and heterocyclic rings contributes to their anti-inflammatory effects. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indole-based Thiosemicarbazone Derivatives

| Compound ID | Edema Inhibition (Carrageenan-induced) | Mechanism of Action |

|---|---|---|

| LT76 | 64.8% inhibition after 6 hours | Reduced COX-2 expression |

| LT81 | 89% inhibition after 6 hours | Reduced COX-2 expression, Selective COX-2 inhibition (SI: 23.06) |

| LT87 | 100% inhibition after 4 hours | Reduced COX-2 expression |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Structural Determinants for Biological Activity

The biological activity of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is intricately linked to its three primary structural components: the benzaldehyde (B42025) ring, the methyl group, and the pyrrolidine (B122466) moiety. Systematic modifications of these components can lead to significant changes in biological efficacy.

The position and nature of substituents on the benzaldehyde ring are critical. The aldehyde group, being an electron-withdrawing group, influences the electronic properties of the aromatic ring. Its interaction with biological targets is often a key determinant of activity. The methyl group at the 3-position provides steric bulk and alters the electronic environment of the ring. Variations in the size and electronics of this substituent can modulate binding affinity and selectivity for a target. For instance, replacing the methyl group with larger alkyl groups or electron-withdrawing groups like halogens could lead to differential biological effects.

A hypothetical SAR study could involve the synthesis and evaluation of a series of analogs, as detailed in the table below.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Benzaldehyde Ring | ||

| Varying the position of the aldehyde group | The relative positions of the substituents are crucial for target interaction. | Shifting the aldehyde group may decrease or abolish activity by altering the binding mode. |

| Replacing the aldehyde with other functional groups (e.g., ketone, alcohol) | The aldehyde may be essential for a specific interaction (e.g., covalent bond formation). | Likely to significantly alter or reduce biological activity. |

| Methyl Group | ||

| Substitution with larger alkyl groups (e.g., ethyl, propyl) | To probe the size of the binding pocket. | May increase or decrease activity depending on steric tolerance at the target site. |

| Substitution with electron-withdrawing groups (e.g., Cl, F) | To alter the electronic properties of the aromatic ring. | Could enhance or diminish activity by modifying electrostatic interactions. |

| Pyrrolidine Ring | ||

| N-alkylation or N-acylation | To modify the basicity and lipophilicity of the nitrogen. | Could alter bioavailability and target engagement. |

| Substitution on the pyrrolidine ring | To introduce additional points of interaction or alter conformation. | May lead to improved potency or selectivity. |

| Ring expansion (e.g., to piperidine) or contraction (e.g., to azetidine) | To assess the optimal ring size for target binding. | Likely to have a significant impact on activity due to conformational changes. |

Correlative Analyses Between Molecular Descriptors and Biological Outcomes

Quantitative structure-activity relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the physicochemical properties of a molecule and its biological activity. researchgate.net For this compound and its analogs, key molecular descriptors would be calculated and correlated with their observed biological effects.

Important descriptors include:

Hydrophobicity (LogP): This descriptor influences the compound's solubility, membrane permeability, and binding to hydrophobic pockets of a target protein.

Electronic Properties (e.g., Hammett constants, pKa): These describe the electron-donating or -withdrawing nature of substituents, which affects electrostatic interactions and reactivity.

Steric Parameters (e.g., Taft steric parameters, molar refractivity): These quantify the size and shape of the molecule and its substituents, which is critical for complementarity with the binding site.

Topological Descriptors: These numerical descriptors encode information about the connectivity and branching of the molecule.

A correlative analysis might reveal, for example, that an optimal range of LogP values is associated with maximum activity, or that electron-withdrawing substituents on the benzaldehyde ring enhance potency. Such models can be predictive, allowing for the estimation of the biological activity of unsynthesized compounds.

Table 2: Key Molecular Descriptors and Their Potential Influence on Biological Activity

| Molecular Descriptor | Potential Influence on Biological Outcome |

|---|---|

| LogP (Hydrophobicity) | Affects solubility, membrane permeability, and hydrophobic interactions with the target. |

| pKa (Acidity/Basicity) | Influences the ionization state at physiological pH, which can be critical for target binding and cell penetration. |

| Molecular Weight | Can impact diffusion rates and bioavailability. |

| Hydrogen Bond Donors/Acceptors | Determines the potential for hydrogen bonding with the biological target. |

| Polar Surface Area (PSA) | Correlates with membrane permeability and is a predictor of oral bioavailability. |

Rational Design Principles for Optimized Analogs

The insights gained from SAR and SPR studies provide a foundation for the rational design of optimized analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

The design process would be guided by the following principles:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics. For example, the methyl group could be replaced with a chlorine atom to maintain a similar size while altering electronic properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design analogs that fit optimally into the binding site and form favorable interactions.

Fragment-Based Design: In the absence of a known target structure, fragments of the molecule that are found to be important for activity can be combined or modified to create new lead compounds.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential analogs.

The goal of rational design is to iteratively refine the molecular structure to enhance desired properties while minimizing off-target effects.

Table 3: Rational Design Strategies for Optimized Analogs

| Design Strategy | Application to this compound | Desired Outcome |

|---|---|---|

| Increase Potency | Introduce substituents that enhance binding affinity to the target. | Lower effective concentration required for a biological response. |

| Improve Selectivity | Modify the structure to favor binding to the desired target over off-targets. | Reduce side effects and improve the therapeutic window. |

| Enhance Bioavailability | Optimize physicochemical properties such as solubility and membrane permeability. | Improve absorption and distribution in the body. |

| Optimize Metabolic Stability | Block sites of metabolic degradation. | Increase the half-life of the compound. |

By systematically applying these principles, researchers can develop novel analogs of this compound with superior therapeutic potential.

Emerging Research Directions and Future Perspectives for 3 Methyl 4 Pyrrolidin 1 Yl Benzaldehyde

Development of Advanced Therapeutic Agents

The pyrrolidine (B122466) ring is a prominent feature in many biologically active compounds, and its incorporation into the benzaldehyde (B42025) structure makes 3-methyl-4-(pyrrolidin-1-yl)benzaldehyde a key intermediate in pharmaceutical development. chemimpex.comnih.gov Research efforts are increasingly directed towards synthesizing derivatives that can target a range of diseases.

One significant area of investigation is in cancer therapy. Aldehyde dehydrogenases (ALDHs) are enzymes that are overexpressed in various cancers, including prostate cancer, and are considered a viable therapeutic target. acs.org Studies on analogues of 4-(diethylamino)benzaldehyde (B91989) (DEAB), a known inhibitor of ALDH, have been conducted to explore more potent and selective inhibitors. acs.org As part of this research, this compound has been synthesized and evaluated, contributing to a library of compounds aimed at developing new treatments for prostate cancer. acs.org The structural similarity to 4-(pyrrolidin-1-ylmethyl)benzaldehyde, another key intermediate for small molecule anticancer drugs, further underscores its potential in oncology. atlantis-press.comatlantis-press.com

Beyond cancer, this compound serves as a precursor for molecules targeting neurological disorders. chemimpex.com The pyrrolidine moiety is a versatile scaffold that can be modified to interact with various receptors and enzymes in the central nervous system. nih.gov The ability to generate diverse libraries of compounds from this starting material is crucial for identifying new therapeutic agents with improved efficacy and reduced side effects. chemimpex.com

Table 1: Research on Therapeutic Potential of Benzaldehyde Derivatives

| Compound Family | Therapeutic Target | Disease Area | Key Findings |

|---|---|---|---|

| 4-(Dialkylamino)benzaldehyde Analogues | Aldehyde Dehydrogenases (ALDHs) | Prostate Cancer | Analogues show potent inhibitory activity against specific ALDH isoforms and increased cytotoxicity against prostate cancer cell lines compared to the parent compound. acs.org |

| Pyrrolidine Derivatives | Various (e.g., CXCR4 receptor) | Multiple, including neurological disorders | The pyrrolidine ring is a versatile scaffold for creating compounds with high binding affinity to therapeutic targets. nih.gov |

Integration into Functional Materials for Optoelectronics and Sensing (based on chalcone (B49325) analogs)

Chalcones, which are 1,3-diphenyl-2-propene-1-one compounds, represent a class of molecules with significant potential in materials science due to their unique photophysical and electrochemical properties. researchgate.netnih.gov These properties arise from the α,β-unsaturated ketone system that connects two aromatic rings, allowing for intramolecular charge transfer (ICT). researchgate.net this compound is an ideal precursor for synthesizing novel chalcones.

The synthesis typically involves a Claisen-Schmidt condensation reaction between the benzaldehyde derivative and an acetophenone (B1666503). nih.govresearchgate.net Chalcones derived from pyrrolidinyl benzaldehydes exhibit interesting optical characteristics, including absorption bands in the visible spectrum (360–480 nm) and emission maxima at longer wavelengths (513–552 nm). nih.gov

A key feature of these materials is their large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov Large Stokes shifts (90–132 nm in some pyrrolidinyl chalcones) are highly desirable for applications in fluorescent probes and optoelectronic devices as they minimize self-absorption and improve signal-to-noise ratios. nih.gov The fluorescence quantum yields of these materials are also notable, indicating efficient light emission. nih.gov

These properties suggest that chalcone analogs of this compound could be developed for use in:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

Fluorescent Sensors: For the detection of metal ions or other analytes. nih.gov

Nonlinear Optical Materials: For applications in photonics and telecommunications.

Bioimaging: As fluorescent probes for cellular imaging. nih.gov

Table 2: Photophysical Properties of Pyrrolidinyl Chalcones

| Property | Typical Range | Significance |

|---|---|---|

| Absorption Maximum (λ_abs_) | 360–480 nm | Absorption of light in the UV-Visible range. nih.gov |

| Emission Maximum (λ_em_) | 513–552 nm | Emission of light, determining the color of fluorescence. nih.gov |

| Stokes Shift (Δλ) | 90–132 nm | Large separation between absorption and emission, beneficial for fluorescence applications. nih.gov |

| Molar Absorptivity (ε) | 1.7–4.26 × 10⁴ M⁻¹ cm⁻¹ | Efficiency of light absorption. nih.gov |

Green Chemistry Approaches in Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis and derivatization of this compound and related compounds are being explored through more environmentally friendly methods.

Traditional synthetic routes often involve multiple steps and the use of volatile organic solvents. atlantis-press.com Greener approaches focus on alternative reaction conditions and catalysts. For instance, the synthesis of related pyrrolidine compounds has been achieved using water as a solvent and inexpensive, environmentally benign catalysts like potassium carbonate. researchgate.net Such methods not only reduce the environmental impact but can also be more cost-effective and safer to implement. researchgate.net

For derivatization, particularly in the synthesis of chalcones, greener methods are also being developed. These include microwave-assisted synthesis, the use of solid supports, and catalyst-free conditions, which can lead to shorter reaction times, higher yields, and easier product purification. nih.gov Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials, are another key strategy in green chemistry that can be applied to create diverse pyrrolidine derivatives. tandfonline.com

Furthermore, research into amine-catalyzed reactions for the synthesis of benzaldehyde derivatives from simple precursors like acetaldehyde is paving the way for more sustainable production routes that move away from petroleum-based feedstocks. cell.comresearchgate.net

Applications in Chemical Biology Probes and Imaging Agents

The development of fluorescent molecules that can be used to visualize biological processes is a major focus of chemical biology. The unique photophysical properties of chalcones derived from this compound make them promising candidates for such applications. nih.gov

As mentioned, the large Stokes shifts and significant fluorescence quantum yields of these compounds are highly advantageous for bioimaging. nih.gov These properties help to ensure that the emitted fluorescent signal is strong and can be clearly distinguished from any background fluorescence or scattered excitation light.

The structure of this compound allows for straightforward modification to create targeted probes. The aldehyde group can be used to link the molecule to other biologically active moieties, such as peptides or small molecule ligands, that can direct the probe to a specific protein or cellular location. The pyrrolidine and aromatic rings can also be further functionalized to fine-tune the solubility, cell permeability, and photophysical properties of the final imaging agent.

Preliminary studies on related pyrrolidinyl chalcones have already suggested their potential for applications in bioimaging, opening up a promising avenue for future research with derivatives of this compound. nih.gov

Computational Chemistry in Predictive Modeling and Drug Discovery Initiatives

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict the properties of molecules and guide synthetic efforts. researchgate.net For derivatives of this compound, computational methods are being used to accelerate the identification of promising therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For example, QSAR analyses have been successfully applied to pyrrolidine analogs to predict their affinity as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes. nih.gov These models help to identify the key structural features that determine a compound's potency.

Molecular docking is another powerful technique that simulates the binding of a ligand to the active site of a target protein. researchgate.netnih.gov This allows researchers to visualize the interactions between the molecule and the protein at an atomic level and to predict the binding affinity. For pyrrolidine derivatives, docking studies have been used to understand their mode of interaction with targets such as the anti-apoptotic protein Mcl-1, a key target in cancer. nih.gov

Molecular Dynamics (MD) simulations provide further insights by modeling the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov This can reveal important information about the stability of the complex and the role of solvent molecules in the binding process. By combining these computational techniques, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery pipeline. nih.gov

Table 3: Computational Techniques in Drug Discovery for Pyrrolidine Derivatives

| Technique | Application | Purpose |

|---|---|---|

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Predict biological activity based on 3D structural features. | Identify key steric and electronic requirements for potent inhibitors. nih.gov |

| Molecular Docking | Simulate the binding of a ligand to a protein's active site. | Predict binding poses and estimate binding affinity. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms in a ligand-protein complex over time. | Assess the stability of the complex and understand dynamic interactions. nih.gov |

常见问题

Q. What are the optimized synthetic routes for 3-methyl-4-(pyrrolidin-1-yl)benzaldehyde, and how are reaction conditions validated?

A common method involves nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-methylbenzaldehyde with pyrrolidine in dimethylformamide (DMF) at elevated temperatures (150°C for 20 hours) using potassium carbonate as a base. Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, and purified via solvent evaporation. Yield optimization (up to 93%) is achieved by monitoring reaction progress via TLC and adjusting stoichiometry (pyrrolidine:aldehyde ratio = 1.04:1) . Validation includes H NMR characterization (e.g., aldehyde proton at δ 10.01 ppm, pyrrolidine protons at δ 1.96–3.33 ppm) and elemental analysis (N%: 7.5 observed vs. 7.99 calculated) .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and purity (e.g., aldehyde group at ~10 ppm, aromatic protons at 6.75–7.61 ppm) .

- Mass Spectrometry : ESI-HRMS for molecular ion validation (e.g., [M+H] expected at m/z 175.1) .

- Chromatography : HPLC for purity assessment (>95% recommended for synthetic intermediates) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content to verify stoichiometry .

Q. What safety protocols are critical when handling this compound?